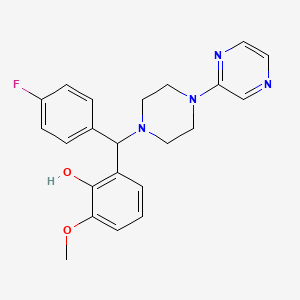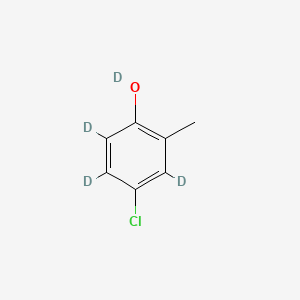
Gly-Cyclopropane-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-Cyclopropane-Exatecan is a compound that functions as a DNA topoisomerase I inhibitor. It contains Exatecan and is crucial in synthesizing antibody-drug conjugates (ADCs), specifically the anti-B7-H4 ADC hu2F7-Exatecan. This compound has demonstrated significant antitumor activity both in vivo and in vitro .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Cyclopropane-Exatecan involves multiple steps, including the incorporation of Exatecan into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly available. the general process involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and potential therapeutic applications .
化学反应分析
Types of Reactions
Gly-Cyclopropane-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Gly-Cyclopropane-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in DNA topoisomerase I inhibition and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent, particularly in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of research chemicals and potential therapeutic agents
作用机制
Gly-Cyclopropane-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
Exatecan: A DNA topoisomerase I inhibitor with similar anticancer properties.
Camptothecin: Another topoisomerase I inhibitor used in cancer research.
SN-38: An active metabolite of irinotecan, also a topoisomerase I inhibitor
Uniqueness
Gly-Cyclopropane-Exatecan is unique due to its incorporation of a cyclopropane ring, which enhances its stability and binding affinity to DNA topoisomerase I. This structural feature distinguishes it from other similar compounds and contributes to its potent antitumor activity .
属性
分子式 |
C32H34FN5O7 |
|---|---|
分子量 |
619.6 g/mol |
IUPAC 名称 |
2-[[(2-aminoacetyl)amino]methoxy]-2-cyclopropyl-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C32H34FN5O7/c1-3-32(43)19-8-23-27-17(11-38(23)30(41)18(19)12-44-31(32)42)26-21(7-6-16-14(2)20(33)9-22(36-27)25(16)26)37-29(40)28(15-4-5-15)45-13-35-24(39)10-34/h8-9,15,21,28,43H,3-7,10-13,34H2,1-2H3,(H,35,39)(H,37,40)/t21-,28?,32-/m0/s1 |
InChI 键 |
CEFSJFYTDCGHFB-XXCFHSPASA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


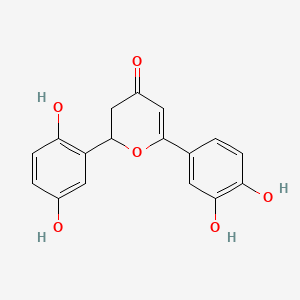
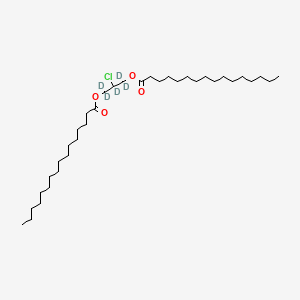
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
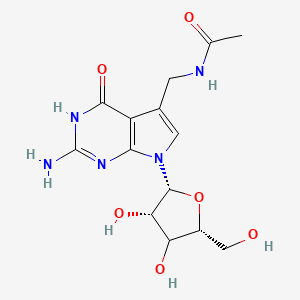
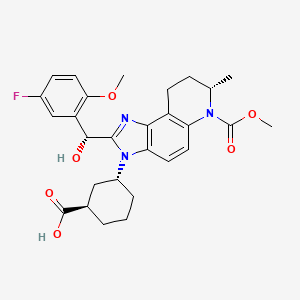
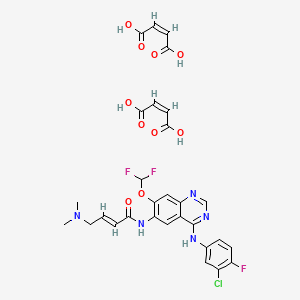
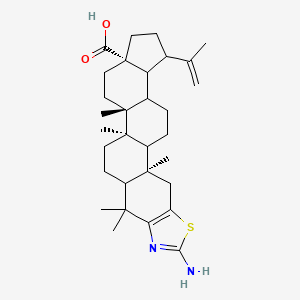
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)

![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
